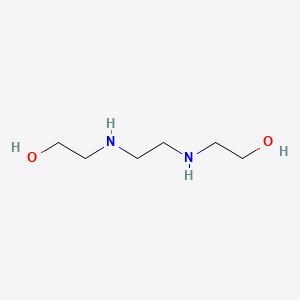

N,N'-Bis(2-hydroxyethyl)ethylenediamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethylamino)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c9-5-3-7-1-2-8-4-6-10/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIWSSUBVYLTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063468 | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4439-20-7 | |

| Record name | 2,2′-(1,2-Ethanediyldiimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(1,2-Ethanediyldiimino)bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4439-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethane-1,2-diyldiimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(1,2-Ethanediyldiimino)bisethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYB3T39JWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Bis(2-hydroxyethyl)ethylenediamine CAS 4439-20-7 properties

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS 4439-20-7)

Introduction

This compound, registered under CAS number 4439-20-7, is a multifunctional organic compound characterized by a central ethylenediamine core symmetrically substituted with two hydroxyethyl groups on the nitrogen atoms.[1] Also known by synonyms such as 2,2'-(Ethylenediimino)diethanol and 3,6-Diazaoctane-1,8-diol, this molecule possesses both secondary amine and primary alcohol functional groups, bestowing upon it a versatile chemical reactivity.[1][2] This unique structural arrangement makes it a valuable intermediate and building block in a wide array of chemical and industrial applications, from polymer chemistry to the synthesis of complex chelating agents. Its ability to engage in hydrogen bonding and coordinate with metal ions is central to its utility.[3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow crystalline solid at room temperature.[5][6][7] Its dual-functionality influences its physical properties, such as its melting point and solubility. It is soluble in various organic solvents including DMSO, acetone, chloroform, and ethyl acetate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4439-20-7 | [1][5] |

| Molecular Formula | C₆H₁₆N₂O₂ | [5][8] |

| Molecular Weight | 148.20 g/mol | [5][8] |

| Appearance | White to pale yellow crystal or powder | [5][6][7] |

| Melting Point | 98-100 °C (lit.) | [5][8][] |

| Boiling Point | 268.81 °C (rough estimate) | [2][] |

| Purity | Typically >95-98% | [5][6][7] |

| InChI Key | GFIWSSUBVYLTRF-UHFFFAOYSA-N | [7][] |

| SMILES | OCCNCCNCCO | [7] |

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed spectral data requires access to specific databases, ¹H NMR, ¹³C NMR, and IR spectroscopy are standard characterization techniques.[10][11] The ¹H NMR spectrum would be expected to show signals corresponding to the methylene protons of the ethyl and hydroxyethyl groups, as well as exchangeable protons from the amine and hydroxyl groups. The IR spectrum would prominently feature absorption bands for O-H and N-H stretching, in addition to C-N and C-O stretching vibrations.

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on factors like precursor availability, desired yield, and scalability.

Common Synthetic Pathways

-

Hydroxyalkylation of Ethylenediamine : This is a direct method involving the reaction of ethylenediamine with two equivalents of ethylene oxide.[12] The nucleophilic primary amine groups of ethylenediamine attack the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of the hydroxyethyl substituents. This reaction must be carefully controlled to achieve selective bis-substitution and minimize side reactions.[12]

-

Alkylation with 2-Chloroethanol : Another common approach is the direct alkylation of an amine precursor with 2-chloroethanol.[12] For instance, reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base like sodium carbonate can yield the desired product.[12][13] The base is essential to neutralize the hydrochloric acid formed during the reaction.

The diagram below illustrates a generalized synthesis workflow.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alkylation

The following protocol is a representative example based on the alkylation of 2-(2-aminoethylamino)ethanol with 2-chloroethanol.[13]

-

Reaction Setup : To a stirred suspension of 2-(2-aminoethylamino)ethanol (0.2 M), add 2-chloroethanol (0.2 M) and powdered sodium carbonate (0.16 M).

-

Heating : Heat the mixture to 135 °C and maintain stirring for approximately 25 hours.[13] The elevated temperature is necessary to drive the nucleophilic substitution reaction, while the sodium carbonate acts as an acid scavenger.

-

Work-up : After the reaction period, cool the mixture to room temperature. Add methanol (~300 mL) to dissolve the product and facilitate the separation of inorganic salts.

-

Isolation : Filter the mixture to remove the solid inorganic byproducts. Evaporate the resulting filtrate under reduced pressure to yield the crude product, which often presents as a yellow oil.[13]

-

Purification : The crude product can be purified by recrystallization. Dissolving the oil in a suitable solvent like tetrahydrofuran (THF), treating with activated charcoal to remove colored impurities, and subsequent cooling will yield the purified crystalline solid.[13]

Chemical Reactivity and Applications

The utility of this compound stems from its bifunctional nature, containing both nucleophilic secondary amine groups and reactive hydroxyl groups. This structure allows it to act as a versatile building block and functional agent in numerous applications.

Caption: Relationship between the functional groups of the molecule and its main applications.

Key Application Areas

-

Chelating Agent : The presence of two nitrogen and two oxygen donor atoms allows this compound to act as a tetradentate ligand, capable of forming stable complexes with various metal ions.[12][14] This chelating property is leveraged in water treatment to sequester metal ions, preventing scale formation and corrosion.[5] In agriculture, it is used in fertilizer formulations to improve the bioavailability of micronutrients to plants.[12] Its derivatives, such as EDDHA, are highly effective iron chelates for treating iron chlorosis in plants.[14]

-

Polymer and Resin Chemistry : It serves as an effective curing agent for epoxy resins.[5][15] The amine groups react with the epoxide rings, initiating cross-linking, while the hydroxyl groups can also participate in the polymerization process. This cross-linking transforms the liquid resin into a hard, durable solid with enhanced mechanical strength, thermal stability, and chemical resistance.[15] It is also used in the synthesis of poly(amidoamine)s and other polymers.[3]

-

Chemical Intermediate : This compound is a key starting material for producing a variety of other chemicals. It is used in the manufacture of surfactants and emulsifiers for personal care products like shampoos and creams, where it helps stabilize oil-in-water mixtures.[5] It is also an intermediate in the synthesis of corrosion inhibitors and certain pharmaceutical compounds.[5][12][16]

-

Research and Drug Development : In scientific research, it is used in coordination chemistry to study the behavior of metal complexes.[3][12] Metal complexes synthesized from this ligand have been investigated for potential biological activities, including antimicrobial and anticancer properties.[12] Furthermore, it has been used in the synthesis of biodegradable, nitric oxide-releasing elastomers for medical device applications.[3]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[10] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | [10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [10] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P501 | [6] |

-

Personal Protective Equipment (PPE) : When handling, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[6] In case of dust or aerosol generation, a P3 respirator cartridge is recommended.

-

Handling and Storage : The compound should be handled in a well-ventilated area. It should be stored at room temperature in a tightly sealed, dry container.[5] The storage class is 8A for combustible corrosive hazardous materials.

-

First Aid : In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes.[6] If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[6]

References

- 1. scbt.com [scbt.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | CAS:4439-20-7 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | 4439-20-7 | FN59580 [biosynth.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 4439-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 345180500 [thermofisher.com]

- 8. This compound | 4439-20-7 [chemicalbook.com]

- 10. N,N-Bis(2-hydroxyethyl)ethylenediamine | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(4439-20-7) 1H NMR spectrum [chemicalbook.com]

- 12. smolecule.com [smolecule.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. N,N-Bis(2-hydroxyethyl)ethylenediamine | 3197-06-6 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of N,N'-Bis(2-hydroxyethyl)ethylenediamine

Date: January 4, 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS 4439-20-7), a key intermediate in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It consolidates available solubility data, discusses the underlying chemical principles governing its solubility, and provides a detailed experimental protocol for determining its solubility in novel solvent systems.

Introduction to this compound

This compound is a diamine compound featuring two hydroxyl groups. Its molecular structure, characterized by the presence of both amine and alcohol functionalities, dictates its physicochemical properties, including its solubility profile. The molecule's polarity, hydrogen bonding capabilities, and potential for protonation are key determinants of its interaction with various solvents.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |

| Appearance | White to pale yellow powder or chunks | --INVALID-LINK--[1] |

| Melting Point | 98-100 °C (lit.) | --INVALID-LINK--[2] |

| Boiling Point | 268.81°C (rough estimate) | --INVALID-LINK--[1] |

| pKa | 14.48±0.10 (Predicted) | --INVALID-LINK--[1] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in process development, formulation, and purification. This compound exhibits a broad solubility range, a direct consequence of its molecular structure.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational understanding of solubility. The presence of two hydroxyl (-OH) and two amino (-NH) groups makes this compound a highly polar molecule capable of acting as both a hydrogen bond donor and acceptor. This structural feature is the primary driver of its solubility in polar solvents.

-

In Polar Protic Solvents (e.g., Water, Alcohols): The hydroxyl and amino groups readily form hydrogen bonds with the solvent molecules, leading to high solubility. In aqueous solutions, the amine groups can also be protonated, further enhancing solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of this compound results in poor solubility in nonpolar solvents, as the strong solute-solute and solvent-solvent interactions are not overcome by weak solute-solvent interactions.

Qualitative Solubility Data

While comprehensive quantitative solubility data is not widely published, qualitative assessments consistently indicate the following:

| Solvent Class | Solvent | Solubility | Source |

| Polar Protic | Water | Soluble | --INVALID-LINK--[1][3], --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK--[6] |

| Acetone | Soluble | --INVALID-LINK--[6] | |

| Halogenated | Chloroform | Soluble | --INVALID-LINK--[6] |

| Dichloromethane | Soluble | --INVALID-LINK--[6] | |

| Ester | Ethyl Acetate | Soluble | --INVALID-LINK--[6] |

Experimental Protocol for Solubility Determination

The following protocol is a robust method for determining the solubility of this compound, taking into account its potentially viscous and hygroscopic nature. This method is adapted from the principles of the shake-flask method, a reliable technique for solubility measurement.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: This ensures that the solvent is fully saturated, a fundamental requirement for determining equilibrium solubility.

-

Constant Temperature Agitation: Temperature significantly affects solubility. Maintaining a constant temperature is essential for reproducible results. Agitation facilitates the dissolution process and ensures the system reaches equilibrium faster.

-

Filtration: This step is a self-validating measure to ensure that only the dissolved solute is being quantified, preventing artificially high solubility values from suspended microparticles.

-

Equilibrium Time Confirmation: By analyzing samples at different time points, the researcher can be confident that true equilibrium has been reached, making the determined solubility value reliable.

-

Hygroscopic Considerations: Given the hygroscopic nature of this compound, it is crucial to handle the solid material in a low-humidity environment (e.g., a glove box or a desiccator) to prevent water absorption, which could affect the accuracy of the weighed mass.

Conclusion

This compound is a polar molecule with a high affinity for polar solvents, particularly those capable of hydrogen bonding. Its solubility in water and various organic solvents makes it a versatile compound for a range of applications. While quantitative solubility data is sparse in the public domain, the provided experimental protocol offers a reliable framework for its determination. Understanding the solubility of this compound is paramount for its effective use in research and development, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

References

- 1. This compound CAS#: 4439-20-7 [m.chemicalbook.com]

- 2. N,N′-ビス(2-ヒドロキシエチル)エチレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N,N-Bis(2-hydroxyethyl)ethylenediamine | 3197-06-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. N,N-Bis(2-hydroxyethyl)ethylenediamine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | CAS:4439-20-7 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

The Versatility of N,N'-Bis(2-hydroxyethyl)ethylenediamine in Coordination Chemistry: A Technical Guide for Researchers

Abstract

N,N'-Bis(2-hydroxyethyl)ethylenediamine, a multifaceted ligand, has garnered significant attention in the field of coordination chemistry. Its unique structural architecture, featuring both amine and hydroxyl donor groups, allows for a remarkable versatility in coordinating with a wide array of metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of this compound, detailing its synthesis, coordination modes, and the burgeoning applications of its metal complexes in catalysis, materials science, and medicine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the potential of this remarkable ligand.

Introduction to this compound: A Ligand of Unique Potential

This compound, often abbreviated as BHEEN or similar variations, is a polyamine ligand characterized by an ethylenediamine backbone with a 2-hydroxyethyl group attached to each nitrogen atom.[1] This combination of hard oxygen and borderline nitrogen donor atoms within a flexible aliphatic chain underpins its diverse coordination behavior. The presence of the hydroxyl groups not only introduces additional coordination sites but also enhances the solubility of both the free ligand and its metal complexes in polar solvents, a crucial attribute for many applications.[1]

The synthesis of this compound is typically achieved through the reaction of ethylenediamine with two equivalents of ethylene oxide or via the alkylation of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base.[2] These synthetic routes are well-established, allowing for the accessible production of the ligand for research and industrial purposes.

The Art of Coordination: How this compound Interacts with Metal Ions

The true potential of this compound is realized in its ability to form stable complexes with a multitude of metal ions. Its denticity, or the number of donor atoms that can bind to a central metal ion, can vary depending on the metal ion's size, charge, and the reaction conditions.

Coordination Modes and Geometries

This compound can act as a bidentate, tridentate, or tetradentate ligand.

-

Bidentate Coordination: In some instances, the ligand coordinates to a metal center solely through its two nitrogen atoms, leaving the hydroxyl groups uncoordinated. This mode of coordination is observed in complexes such as [Zn(BHEEN)₂]Cl₂, where the zinc(II) ion adopts a distorted tetrahedral geometry. The uncoordinated hydroxyl groups can then participate in hydrogen bonding, influencing the supramolecular structure of the complex.

-

Tridentate and Tetradentate Coordination: More commonly, one or both of the hydroxyl groups participate in coordination. For example, in the bis(this compound)nickel(II) complex, each ligand acts as a tridentate donor, coordinating through both nitrogen atoms and one oxygen atom, resulting in a distorted octahedral NiN₄O₂ coordination environment.[1] The ligand can also function as a tetradentate N₂,O₂ donor, wrapping around a metal ion to form a stable chelate.[3]

The flexibility of the ethylenediamine backbone and the rotational freedom of the hydroxyethyl arms allow the ligand to adapt to the preferred coordination geometry of the metal ion, which can range from tetrahedral and square planar to octahedral.

Caption: Coordination modes of this compound.

Spectroscopic and Structural Characterization

The coordination of this compound to a metal ion can be readily confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic bands for N-H and O-H stretching. Upon coordination, these bands often shift to lower frequencies, indicating the involvement of the nitrogen and oxygen atoms in bonding with the metal.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution, with shifts in the proton and carbon signals of the ligand upon coordination.

-

Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous determination of the solid-state structure of the complexes, revealing precise bond lengths, bond angles, and the overall coordination geometry.

| Metal Ion | Complex Stoichiometry | Coordination Geometry | Key Structural Features | Reference |

| Ni(II) | [Ni(BHEEN)₂(sac)₂] | Distorted Octahedral | Tridentate coordination (N,N',O) of each ligand. | [1] |

| Cu(II) | [Cu(BHEEN)Pd(µ-CN)₂(CN)₂]n | Distorted Octahedral | 1-D cyanide-bridged zigzag chain. | [3] |

| Zn(II) | [Zn(BHEEN)₂]Cl₂ | Distorted Tetrahedral | Bidentate coordination (N,N') of each ligand. | |

| Cd(II) | [(µ-Cl)₂(Cd(BHEEN)Cl)₂] | Dimeric | Bridging chloride ligands. |

Applications in Catalysis: Driving Chemical Transformations

The stable yet reactive nature of this compound metal complexes makes them promising candidates for catalysis.

Carbon-Carbon Coupling Reactions

Palladium complexes are renowned for their catalytic prowess in C-C bond formation. Complexes of this compound with palladium have been investigated as catalysts in Suzuki-Miyaura and Heck-Mizoroki coupling reactions.[3] The ligand is believed to stabilize the palladium center, preventing its aggregation into inactive palladium black, while still allowing for the necessary oxidative addition and reductive elimination steps of the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Other Catalytic Applications

Complexes of this compound have also shown promise in other catalytic transformations, including the ring-opening polymerization of lactide, a key process in the production of biodegradable plastics. The ability of the ligand to be modified allows for the fine-tuning of the catalyst's activity and selectivity.

Frontiers in Medicine: Biological and Pharmaceutical Applications

The interaction of metal ions with biological systems is a critical area of research, and this compound complexes are emerging as players in this field.

Anticancer and Antimicrobial Potential

Preliminary studies have indicated that metal complexes of this compound and its derivatives exhibit cytotoxic effects against cancer cell lines.[1][4] The proposed mechanism often involves the interaction of the metal complex with DNA, leading to cell cycle arrest and apoptosis. The presence of the hydroxyethyl groups can influence the lipophilicity and cellular uptake of the complexes, thereby modulating their biological activity. Some complexes have also demonstrated inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents.[1]

Drug Synthesis and Formulation

Beyond its direct biological activity, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its chelating properties are also utilized in drug formulations to enhance the stability and bioavailability of certain active pharmaceutical ingredients.

Advanced Materials: Building with Coordination Complexes

The ability of this compound to form extended structures with metal ions opens up avenues for the design of novel materials.

Coordination Polymers and Metal-Organic Frameworks

The bridging capability of the ligand, particularly when combined with other bridging ligands like cyanide, can lead to the formation of one-, two-, or three-dimensional coordination polymers.[3] These materials can exhibit interesting magnetic, thermal, and porous properties, making them suitable for applications in gas storage, separation, and sensing.

Precursors for Ionic Liquids

This compound can be used as a precursor for the synthesis of room-temperature ionic liquids (RTILs).[1] These molten salts have unique properties such as low vapor pressure, high thermal stability, and tunable polarity, making them attractive as "green" solvents and electrolytes in various chemical processes.[1]

Experimental Protocol: Synthesis of a Representative Complex

This section provides a detailed, step-by-step methodology for the synthesis of a heterobimetallic cyanide-bridged complex, [Ni(N-bishydeten)Pd(CN)₄], adapted from the literature.[5]

Objective: To synthesize the nickel(II)-palladium(II) complex with this compound.

Materials:

-

Potassium cyanide (KCN)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Palladium(II) chloride (PdCl₂)

-

This compound (N-bishydeten)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the Tetracyanopalladate(II) Solution: In a 50 mL flask, dissolve PdCl₂ (1 mmol) in a water-ethanol solution (1:1, 20 mL). To this solution, add solid KCN (4 mmol) and NiCl₂·6H₂O (1 mmol). Stir the mixture until a light blue solution is formed. Causality: The excess cyanide ensures the formation of the stable [Pd(CN)₄]²⁻ complex in solution. The presence of Ni(II) at this stage sets up the subsequent coordination.

-

Ligand Addition: To the resulting light blue mixture, add an ethanolic solution (15 mL) of this compound (1 mmol) dropwise with continuous stirring. Causality: The dropwise addition of the ligand solution prevents localized high concentrations and promotes the formation of a homogeneous product.

-

Reaction and Precipitation: Stir the reaction mixture for 45 minutes at room temperature. A lilac precipitate will form. Causality: The stirring ensures complete reaction between the nickel(II) ions, the N-bishydeten ligand, and the tetracyanopalladate(II) building block to form the desired heterobimetallic complex.

-

Isolation and Purification: Filter the lilac precipitate using a Büchner funnel. Wash the solid with deionized water and then with ethanol to remove any unreacted starting materials and soluble byproducts. Causality: The washing steps are crucial for obtaining a pure product.

-

Drying: Dry the purified product in air.

Characterization: The identity and purity of the synthesized complex can be confirmed by elemental analysis and IR spectroscopy.

Caption: Workflow for the synthesis of [Ni(N-bishydeten)Pd(CN)₄].

Conclusion and Future Outlook

This compound has firmly established itself as a ligand of considerable interest and utility in coordination chemistry. Its adaptable coordination behavior allows for the synthesis of a rich variety of metal complexes with diverse structures and properties. The demonstrated applications in catalysis, medicine, and materials science are a testament to its potential. Future research is poised to further explore the nuances of its coordination chemistry, leading to the rational design of novel complexes with enhanced catalytic activity, improved therapeutic efficacy, and unique material properties. The continued investigation of this versatile ligand promises to unlock new and exciting opportunities across the scientific landscape.

References

- 1. Buy N,N-Bis(2-hydroxyethyl)ethylenediamine | 3197-06-6 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of N,N'-Bis(2-hydroxyethyl)ethylenediamine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEN) metal complexes, exploring their synthesis, structural characterization, and diverse biological activities. As the quest for novel therapeutic agents intensifies, understanding the intricate relationship between the structure of these complexes and their biological function is paramount. This document provides a comprehensive overview of their antimicrobial, anticancer, and antioxidant properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in this exciting area of bioinorganic chemistry.

Introduction: The Versatility of BHEEN as a Ligand

This compound, a polyamine featuring two hydroxyethyl groups appended to an ethylenediamine backbone, is a versatile ligand in coordination chemistry.[1] Its multidentate nature, involving nitrogen and oxygen donor atoms, allows for the formation of stable and structurally diverse complexes with a wide array of transition metal ions.[1][2] The presence of the hydroxyl groups not only enhances the solubility and reactivity of the resulting complexes but also provides additional sites for hydrogen bonding, which can be crucial for their interaction with biological macromolecules.[1][3] This unique combination of features has spurred significant research into the biological applications of BHEEN metal complexes, revealing their potential as antimicrobial, anticancer, and antioxidant agents.[1]

Synthesis and Structural Characterization: The Foundation of Biological Activity

The biological efficacy of BHEEN metal complexes is intrinsically linked to their three-dimensional structure. Therefore, robust synthesis and thorough characterization are the cornerstones of meaningful biological evaluation.

General Synthesis of BHEEN Metal Complexes

The synthesis of BHEEN metal complexes typically involves the reaction of a metal salt with the BHEEN ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be varied to control the coordination geometry and nuclearity of the final product.

Experimental Protocol: Synthesis of a Generic BHEEN Metal(II) Complex

-

Ligand Preparation: Dissolve this compound (BHEEN) in a suitable solvent (e.g., ethanol, methanol, or water).

-

Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (e.g., chloride, nitrate, or acetate) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically 1:1 or 1:2.

-

Reflux: Heat the resulting mixture to reflux for a specified period (typically 2-4 hours) to ensure complete complexation.

-

Isolation: Allow the solution to cool to room temperature. The resulting precipitate, if formed, is collected by filtration, washed with the solvent, and then with a volatile solvent like diethyl ether.

-

Drying: Dry the isolated complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Spectroscopic and Analytical Characterization

A comprehensive suite of analytical techniques is employed to elucidate the structure and purity of the synthesized complexes.

| Technique | Information Gained |

| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex. |

| FT-IR Spectroscopy | Identifies the coordination of BHEEN to the metal ion by observing shifts in the vibrational frequencies of N-H, C-N, and O-H bonds.[4] |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can indicate the coordination geometry of the metal ion.[4] |

| Molar Conductivity | Determines the electrolytic nature of the complex in solution.[4] |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the geometry and the number of unpaired electrons in the metal center. |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and overall coordination geometry.[5] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action.[6][7] Metal complexes, including those of BHEEN, have emerged as promising candidates due to their ability to interfere with various microbial cellular processes.[6][8][9]

Mechanism of Action

The antimicrobial activity of BHEEN metal complexes is often attributed to a combination of factors:

-

Lipophilicity: Chelation can increase the lipophilicity of the metal ion, facilitating its transport across the microbial cell membrane.

-

Enzyme Inhibition: The metal ion can bind to and inhibit the function of essential microbial enzymes.

-

Oxidative Stress: Some metal complexes can generate reactive oxygen species (ROS), leading to oxidative damage and cell death.[10]

Several studies have demonstrated that the antimicrobial activity of BHEEN complexes is often greater than that of the free ligand or the metal salt alone, highlighting the synergistic effect of chelation.[11] For instance, some Schiff base metal complexes derived from ethylenediamine have shown significant activity against both Gram-positive and Gram-negative bacteria.[12]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

-

Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

-

Agar Plate Preparation: Pour sterile molten nutrient agar into Petri dishes and allow them to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Disk Application: Place sterile paper discs impregnated with known concentrations of the test complexes onto the agar surface. A disc with the solvent serves as a negative control, and a disc with a standard antibiotic (e.g., ampicillin) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[12]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The search for more effective and less toxic anticancer drugs is a major focus of medicinal chemistry.[13] Metal complexes offer unique advantages in this area due to their diverse coordination geometries and ability to interact with biological targets like DNA.[14]

Interaction with DNA

A primary mechanism by which many metal-based anticancer drugs exert their effect is through interaction with DNA, leading to the inhibition of replication and transcription and ultimately triggering apoptosis.[14][15][16] BHEEN metal complexes have been shown to bind to DNA through various modes, including intercalation and groove binding.[17] The planar aromatic moieties in some Schiff base derivatives of ethylenediamine can intercalate between the DNA base pairs, while the overall charge and shape of the complex can facilitate binding to the major or minor groove.[18]

Experimental Protocol: UV-Vis Titration for DNA Binding Studies

-

Prepare Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) and a stock solution of the BHEEN metal complex in a solvent like DMSO.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of the metal complex in the buffer solution.

-

Titration: Add successive small aliquots of the CT-DNA solution to the cuvette containing the metal complex solution.

-

Spectral Monitoring: Record the UV-Vis spectrum after each addition of DNA.

-

Data Analysis: Analyze the changes in the absorption intensity (hyperchromism or hypochromism) and wavelength (red or blue shift) to determine the binding mode and calculate the binding constant (Kb).[15][18]

Cytotoxicity and Cell Cycle Arrest

Beyond DNA binding, BHEEN metal complexes can induce cytotoxicity in cancer cells through various mechanisms. Studies on related ethylenediamine derivatives have shown that these compounds can cause cell cycle arrest at different phases and induce a loss of mitochondrial membrane potential, leading to apoptosis.[19]

The in vitro cytotoxic activity of these complexes is typically evaluated against a panel of human cancer cell lines using assays like the MTT or crystal violet dye binding assay.[19]

Antioxidant Properties: Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a range of diseases, including cancer and neurodegenerative disorders.[10] Antioxidants can neutralize these harmful ROS.[20] Metal complexes, particularly those with redox-active metal centers, can exhibit significant antioxidant activity.[10][21]

The antioxidant potential of BHEEN metal complexes can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[21] In this assay, the ability of the complex to donate an electron or hydrogen atom to the stable DPPH radical is measured spectrophotometrically. Generally, metal complexes show enhanced antioxidant activity compared to the free ligand.[21][22]

Structure-Activity Relationship and Future Directions

The biological activity of BHEEN metal complexes is a complex interplay of several factors, including the nature of the metal ion, the coordination geometry, the overall charge of the complex, and the presence of other ancillary ligands.

Figure 1: Key factors influencing the biological activity of BHEEN metal complexes.

Future research in this area should focus on:

-

Systematic SAR Studies: Synthesizing and screening a wider range of BHEEN complexes with different metal ions and modified BHEEN ligands to establish clear structure-activity relationships.

-

Mechanistic Investigations: Employing advanced techniques to elucidate the precise molecular mechanisms underlying the observed biological activities.

-

In Vivo Studies: Progressing the most promising lead compounds from in vitro studies to in vivo animal models to assess their efficacy and toxicity profiles.

-

Drug Delivery Systems: Exploring the formulation of BHEEN metal complexes into novel drug delivery systems to enhance their bioavailability and target specificity.

Conclusion

This compound metal complexes represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their tunable structural features and diverse mechanisms of action make them attractive candidates for the development of new therapeutic agents to address pressing global health challenges, including antimicrobial resistance and cancer. This guide provides a foundational understanding and practical protocols to stimulate further innovation and discovery in this dynamic field of medicinal inorganic chemistry.

References

- 1. Buy N,N-Bis(2-hydroxyethyl)ethylenediamine | 3197-06-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:4439-20-7 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural characterization of group 4 metal alkoxide complexes of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine and their use as initiators in the ring-opening polymerization (ROP) of rac-lactide under industrially relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Metal complexes of biologically active ligands as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer properties of complexes derived from bidentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.unipa.it [iris.unipa.it]

- 15. tandfonline.com [tandfonline.com]

- 16. Metal complex interactions with DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. europeanreview.org [europeanreview.org]

- 18. Synthesis, Characterization and DNA Interaction Studies of (N,N'-Bis(5-phenylazosalicylaldehyde)-ethylenediamine) Cobalt(II) Complex -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 19. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antioxidant conjugated metal complexes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metal-based biologically active compounds: Synthesis, spectral and antioxidant studies of transition metal complexes with hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Fingerprint of N,N'-Bis(2-hydroxyethyl)ethylenediamine: A Technical Guide for Researchers

Introduction

N,N'-Bis(2-hydroxyethyl)ethylenediamine is a versatile chemical intermediate with applications in diverse fields, including the synthesis of pharmaceutical agents and the development of novel polymers.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its various applications. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, the protocols and data interpretation presented herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable reference for the characterization of this compound.

Molecular Structure and Spectroscopic Rationale

The structure of this compound, with its combination of secondary amine, hydroxyl, and ethylenediamine backbone moieties, gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in both NMR and IR spectroscopy is crucial for confirming the identity and purity of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted ¹H NMR Spectral Data:

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-OH | ~3.6 | Triplet | 4H |

| -NH-CH₂ -CH₂-OH | ~2.7 | Triplet | 4H |

| -NH-CH₂-CH₂ -NH- | ~2.6 | Singlet | 4H |

| -OH, -NH | Variable | Broad Singlet | 4H |

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent and concentration.

The protons of the hydroxyl (-OH) and amine (-NH) groups are exchangeable and their signals are often broad and may not show clear coupling. Their chemical shift is also highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, this compound is expected to show three distinct carbon signals.

Predicted ¹³C NMR Spectral Data:

| Signal Assignment | Chemical Shift (ppm) |

| -C H₂-OH | ~60 |

| -NH-C H₂-CH₂-OH | ~53 |

| -NH-C H₂-C H₂-NH- | ~50 |

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring NMR spectra of this compound. The choice of solvent is critical; deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable options due to the compound's polarity.

Caption: General workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, to obtain singlets for each carbon environment.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard.

-

Causality Behind Experimental Choices:

-

Choice of Solvent: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[2] The polarity of this compound necessitates the use of polar deuterated solvents like D₂O or CD₃OD.

-

Shimming: This process is crucial for obtaining sharp NMR signals by improving the homogeneity of the magnetic field across the sample.[2]

-

Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the coupling between carbon and proton nuclei, resulting in a single sharp peak for each unique carbon atom, which aids in interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its O-H, N-H, C-N, and C-O bonds.

FTIR Spectral Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3200 (broad) | O-H and N-H stretching | The broadness of this band is indicative of hydrogen bonding. |

| 2950-2850 | C-H stretching | Aliphatic C-H stretches from the ethyl and ethylene groups. |

| 1460-1440 | C-H bending | Scissoring and bending vibrations of the CH₂ groups. |

| 1120-1000 | C-N and C-O stretching | Strong absorptions characteristic of amines and alcohols. |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

Given that this compound is a solid at room temperature, the potassium bromide (KBr) pellet method is a suitable technique for obtaining its IR spectrum.

Caption: General workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade KBr in an oven to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3][4]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum, either of the empty sample compartment or a pure KBr pellet.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Convert the spectrum to absorbance mode if necessary.

-

Perform a baseline correction and identify the wavenumbers of the major absorption bands.

-

Causality Behind Experimental Choices:

-

KBr as a Matrix: KBr is used because it is transparent in the mid-infrared region and forms a solid, transparent matrix when pressed, allowing the IR beam to pass through the sample.[3]

-

Drying of KBr: Since water has strong IR absorptions, it is crucial to use dry KBr to avoid interfering peaks in the spectrum.[3] The hygroscopic nature of KBr necessitates careful handling to prevent moisture absorption.[5]

-

Grinding: The sample and KBr must be finely ground and well-mixed to ensure a homogenous pellet and to minimize scattering of the IR radiation, which can lead to a sloping baseline and poor-quality spectra.[4]

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The data and protocols presented in this guide offer a robust framework for researchers to verify the structure and purity of this important chemical compound, thereby ensuring the reliability and reproducibility of their scientific endeavors. Adherence to the detailed experimental methodologies and a thorough understanding of the principles behind the spectroscopic interpretations are essential for achieving high-quality, trustworthy results.

References

- 1. This compound | CAS:4439-20-7 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 5. scienceijsar.com [scienceijsar.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of N,N'-Bis(2-hydroxyethyl)ethylenediamine

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N,N'-Bis(2-hydroxyethyl)ethylenediamine (BHEEDA). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical considerations for accurately characterizing the thermal stability of BHEEDA. We will explore the causality behind experimental choices, present a self-validating protocol, and discuss the interpretation of the resulting thermogram based on the thermal decomposition of analogous diamine and hydroxylamine compounds.

Introduction: The Significance of Thermal Stability in BHEEDA Applications

This compound (BHEEDA), a diamine bearing two primary hydroxyl groups, is a versatile building block in various chemical syntheses. Its structure, featuring both amine and alcohol functionalities, allows it to be a precursor in the synthesis of polymers, chelating agents, and as a curing agent. The thermal stability of BHEEDA is a critical parameter that dictates its processing conditions, storage, and performance in high-temperature applications.

Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This analysis provides valuable data on decomposition temperatures, the presence of volatiles, and the composition of the material. Understanding the thermal behavior of BHEEDA is paramount for ensuring its effective and safe use in various industrial and research settings.

Predicted Thermal Decomposition Profile of BHEEDA

While specific, in-depth TGA studies on this compound are not extensively reported in publicly available literature, we can predict its thermal behavior based on the known properties of similar diamines and hydroxyethylamines. The decomposition of BHEEDA is expected to be a multi-stage process, influenced by the presence of both amine and hydroxyl functional groups.

Key Physicochemical Properties of BHEEDA:

| Property | Value | Source |

| CAS Number | 4439-20-7 | [2] |

| Molecular Formula | C6H16N2O2 | [2] |

| Molecular Weight | 148.21 g/mol | |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 212 °C (decomposes) |

The presence of hydroxyl groups can lead to initial dehydration reactions at lower temperatures. The ethylenediamine backbone suggests that subsequent decomposition will likely involve the cleavage of C-N and C-C bonds. Studies on similar diamines have shown that thermal degradation can proceed through intramolecular cyclization to form species like imidazolidinones or through intermolecular reactions to form ureas.[3]

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of BHEEDA. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.

Instrument and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance (e.g., TA Instruments Q500 or similar).[1]

-

Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis and dry air or oxygen for oxidative stability studies.

Step-by-Step Experimental Procedure

-

Instrument Calibration: Perform temperature and weight calibrations according to the manufacturer's guidelines. This is a critical step for data accuracy and trustworthiness.

-

Sample Preparation:

-

Ensure the BHEEDA sample is homogenous and representative. If it is in a solid form, a light grinding may be necessary to ensure uniform heat transfer.

-

Accurately weigh 5-10 mg of the sample into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Conditions:

-

Atmosphere: For determining intrinsic thermal stability, an inert atmosphere of nitrogen is crucial to prevent oxidative degradation. A flow rate of 50-100 mL/min is typical.

-

Temperature Program:

-

Initial Isothermal Step: Hold at 30 °C for 10 minutes to allow for thermal equilibration.

-

Heating Ramp: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min. This heating rate is a good starting point to achieve a balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events.

-

Final Isothermal Step (Optional): A final hold at 600 °C can ensure complete decomposition.

-

-

-

Data Acquisition: Record the sample weight, sample temperature, and furnace temperature throughout the experiment.

Workflow Diagram

Caption: A streamlined workflow for the thermogravimetric analysis of BHEEDA.

Interpreting the TGA and DTG Curves: A Predictive Analysis

The TGA curve plots the percentage of weight loss against temperature, while the derivative thermogravimetric (DTG) curve shows the rate of weight loss. Analyzing both curves provides a detailed picture of the thermal decomposition process.

Expected TGA/DTG Profile for BHEEDA:

| Temperature Range (°C) | Predicted % Mass Loss | Corresponding DTG Peak(s) | Plausible Decomposition Event |

| < 100 | Minimal | None | Desorption of adsorbed water or volatiles. |

| 100 - 200 | Small | Minor peak(s) | Potential intramolecular hydrogen bonding changes or initial dehydration. |

| 200 - 350 | Significant | Major peak(s) | Primary decomposition of the molecule, likely involving cleavage of C-O, C-N, and C-C bonds. This could involve the loss of hydroxyethyl groups. |

| > 350 | Gradual | Broad, low-intensity peak(s) | Slower decomposition of more stable intermediate structures, potentially including char formation. |

Key Parameters to Extract from the TGA Data:

-

Onset Temperature (Tonset): The temperature at which significant decomposition begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is at its maximum, identified from the peak of the DTG curve.

-

Percentage Mass Loss: The amount of weight lost at each decomposition step, which can provide stoichiometric information about the degradation process.

-

Residual Mass: The amount of material remaining at the end of the analysis, indicating char yield.

Proposed Decomposition Pathway of BHEEDA

Based on the chemistry of diamines and alcohols, a plausible, though hypothetical, thermal decomposition pathway for BHEEDA in an inert atmosphere can be proposed.

Caption: A proposed thermal decomposition pathway for BHEEDA under inert conditions.

The initial decomposition step is likely the cleavage of the C-O bond in the hydroxyethyl groups, leading to the formation of water and other small volatile molecules. This could be followed by the breakdown of the ethylenediamine backbone. The formation of cyclic intermediates, such as piperazine derivatives, is also a possibility through intramolecular reactions. At higher temperatures, these intermediates would further decompose into smaller volatile fragments and a carbonaceous char residue.

Applications in Research and Development

A thorough understanding of the thermal stability of BHEEDA is critical for:

-

Polymer Chemistry: Determining the maximum processing temperatures when BHEEDA is used as a monomer or curing agent to prevent premature degradation.

-

Drug Development: Assessing the thermal stability of active pharmaceutical ingredients (APIs) or excipients that incorporate the BHEEDA moiety.

-

Materials Science: Evaluating the performance of BHEEDA-containing materials in high-temperature environments.

-

Safety and Hazard Analysis: Identifying potential thermal hazards associated with the handling and storage of BHEEDA. The exothermic nature of the decomposition of some hydroxylamine derivatives highlights the importance of such safety assessments.[4]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. By employing a well-designed experimental protocol and a systematic approach to data interpretation, researchers can gain valuable insights into its decomposition behavior. While this guide provides a predictive framework based on the analysis of similar compounds, it is essential to perform empirical TGA studies on BHEEDA to validate these hypotheses and to fully understand its thermal properties for specific applications.

References

Methodological & Application

Protocol for Using N,N'-Bis(2-hydroxyethyl)ethylenediamine as a Chelating Agent

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)ethylenediamine is a versatile multidentate chelating agent with significant utility across diverse scientific and industrial domains. Its molecular architecture, featuring a central ethylenediamine backbone flanked by two hydroxyethyl arms, provides multiple coordination sites (two nitrogen and two oxygen atoms) for forming stable complexes with a wide range of metal ions.[1] This guide provides an in-depth exploration of the principles governing its chelation chemistry, detailed protocols for its application in analytical and research contexts, and critical safety information. The content is designed to empower researchers, chemists, and drug development professionals to effectively leverage the unique properties of this compound in their work, from enhancing micronutrient availability in agricultural formulations to serving as a crucial intermediate in the synthesis of pharmaceuticals.[1][2]

Section 1: Fundamental Principles and Chemical Profile

Chemical Identity and Physicochemical Properties

This compound, also known as 3,6-Diazaoctane-1,8-diol, is a C6 organic compound whose efficacy as a chelator is rooted in its specific structural and electronic properties.[3] A summary of its key characteristics is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆N₂O₂ | [1][4][5] |

| Molecular Weight | ~148.20 g/mol | [1][4][5] |

| CAS Number | 4439-20-7 | [4] |

| Appearance | White to pale yellow crystalline powder or syrupy/viscous liquid. | [3][4][6] |

| Melting Point | 98-100°C (lit.) | [4] |

| Solubility | Soluble in water. | [7] |

| Synonyms | 3,6-Diazaoctane-1,8-diol | [3] |

The Principle of Chelation: A Mechanistic Overview

The chelating capability of this compound is a direct consequence of its molecular structure. As a multidentate ligand, it can donate multiple electron pairs to a single metal ion, forming several bonds.[1] This process results in the formation of stable, five-membered heterocyclic rings, a phenomenon known as the chelate effect.[1][8][9]

The ethylenediamine core provides two hard nitrogen donor atoms, while the two hydroxyethyl arms contribute softer oxygen donor atoms.[1] This combination allows for effective coordination with a variety of metal ions, accommodating different ionic radii and preferred geometries due to the flexible nature of the arms.[1] The stability of these metal complexes is a key factor in its wide-ranging applications and is quantified by their formation or stability constants.[8][10]

Section 2: Key Applications in Research and Development

The robust chelating properties of this compound make it a valuable tool in numerous fields.

-

Industrial & Environmental: It is used in water treatment to sequester metal ions, thereby preventing scale formation and corrosion.[4] It also serves as a corrosion inhibitor for metal surfaces and as a curing agent for epoxy resins and plastics, enhancing their durability and performance.[4][11]

-

Analytical Chemistry: In chemical analysis, it can function as a masking agent, forming stable complexes with potential interfering ions to allow for the selective analysis of a target analyte.[4][12] Its ability to form stoichiometric complexes with metals makes it suitable for complexometric titrations, analogous to well-known agents like EDTA.[9][13]

-

Agriculture: Its capacity to chelate micronutrients, such as iron, is leveraged in agricultural fertilizers to improve nutrient bioavailability for plants.[1]

-

Pharmaceutical & Life Sciences: It is a key intermediate in the synthesis of more complex molecules, including certain drugs and poly(amidoamine)s used in drug delivery systems.[1][2][14] Notably, it is a precursor for N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent iron chelator investigated for treating iron overload disorders.[15][16] Furthermore, metal complexes of the parent compound have shown potential antimicrobial and anticancer activities in preliminary studies.[1]

Section 3: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a corrosive compound requiring careful handling.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Protocol for Safe Handling

Adherence to a strict safety workflow is mandatory when handling this chemical.

Storage and Disposal

-

Storage: Keep the container tightly sealed and store in a dry, well-ventilated place at room temperature.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[3][17]

Section 4: Experimental Protocols

The following protocols provide validated, step-by-step methods for common applications.

Protocol 4.1: Preparation of a Standard Aqueous Solution (0.05 M)

Principle: Accurate preparation of a standard solution is fundamental for quantitative applications like titration. The concentration is determined by precisely weighing the solid reagent and dissolving it in a known volume of deionized water.

Materials:

-

This compound (FW: 148.20 g/mol )

-

Analytical balance

-

100 mL volumetric flask

-

Deionized water

-

Spatula and weighing paper

Procedure:

-

Calculation: Calculate the mass required: 0.05 mol/L * 0.1 L * 148.20 g/mol = 0.741 g.

-

Weighing: Accurately weigh approximately 0.741 g of this compound onto weighing paper using an analytical balance.

-

Dissolution: Carefully transfer the weighed solid into the 100 mL volumetric flask.

-

Volume Adjustment: Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the solid completely.

-

Final Dilution: Once dissolved, add deionized water up to the 100 mL calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Label the flask clearly with the chemical name, concentration (0.05 M), and date of preparation.

Protocol 4.2: Complexometric Titration of Copper(II) Ions

Principle: This protocol determines the concentration of Cu²⁺ ions in a sample. This compound stoichiometrically forms a stable 1:1 complex with Cu²⁺. A metal ion indicator, such as Murexide, is used to signal the endpoint, which is observed as a distinct color change when all free Cu²⁺ has been chelated.

Materials:

-

Standard 0.05 M this compound solution (from Protocol 4.1)

-

Cu²⁺ sample solution of unknown concentration

-

Murexide indicator (solid powder)

-

Ammonia buffer solution (pH ~10)

-

50 mL burette

-

250 mL Erlenmeyer flasks

-

Pipettes and graduated cylinders

Procedure Workflow:

Detailed Steps:

-

Burette Preparation: Rinse and fill the 50 mL burette with the standard 0.05 M this compound solution. Record the initial volume.

-

Sample Preparation: Pipette 25.00 mL of the unknown Cu²⁺ solution into a 250 mL Erlenmeyer flask.

-

Buffering: Add approximately 10 mL of the ammonia buffer (pH 10) to the flask.

-

Indicator Addition: Add a small amount (tip of a spatula) of Murexide indicator powder to the flask and swirl. The solution should turn a yellow or greenish-yellow color.

-

Titration: Titrate the sample with the standard chelator solution while constantly swirling the flask.

-

Endpoint Detection: The endpoint is reached when the solution color sharply changes from yellow to a deep purple.

-

Volume Recording: Record the final burette volume. Repeat the titration at least two more times for precision.

Calculation: The concentration of Cu²⁺ is calculated using the formula: MCu²⁺ = (Mchelator × Vchelator) / VCu²⁺

Where:

-

MCu²⁺ = Molarity of the copper solution

-

Mchelator = Molarity of the standard chelator solution (0.05 M)

-

Vchelator = Volume of the chelator solution used (in L)

-

VCu²⁺ = Volume of the copper solution sample (in L)

Section 5: Troubleshooting